p-Phenylenediamine hydrochloride p-Phenylenediamine hydrochloride 1,4-phenylenediamine dihydrochloride appears as white to slightly reddish crystals or gray powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 55972-71-9
VCID: VC8469483
InChI: InChI=1S/C6H8N2.ClH/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H
SMILES: C1=CC(=CC=C1N)N.Cl
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol

p-Phenylenediamine hydrochloride

CAS No.: 55972-71-9

Cat. No.: VC8469483

Molecular Formula: C6H9ClN2

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

p-Phenylenediamine hydrochloride - 55972-71-9

Specification

CAS No. 55972-71-9
Molecular Formula C6H9ClN2
Molecular Weight 144.60 g/mol
IUPAC Name benzene-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C6H8N2.ClH/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H
Standard InChI Key MCIURFJELJKSNV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)N.Cl
Canonical SMILES C1=CC(=CC=C1N)N.Cl
Colorform WHITE TO SLIGHTLY REDDISH CRYSTALS
Melting Point greater than 392 °F (NTP, 1992)

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

p-Phenylenediamine hydrochloride (C₆H₈N₂·HCl) is a white to light purple crystalline solid derived from the protonation of p-phenylenediamine. Its IUPAC name is 1,4-diaminobenzene hydrochloride, with a molecular weight of 144.60 g/mol. The compound exhibits a monoclinic crystal structure and is hygroscopic, readily absorbing atmospheric moisture .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Melting Point136–140°C (decomposes)
Solubility (Water)45 g/L (20°C)
pKa (25°C)4.7 (amine group)
Log P (Octanol-Water)-0.47
Vapor Pressure (25°C)0.001 mmHg

The hydrochloride form enhances stability compared to free PPD, which rapidly oxidizes to quinoneimines upon exposure to air or light .

Synthesis and Industrial Production

Advanced Methodologies

A patented approach involves the Hofmann degradation of terephthalic acid diamide (Figure 1):

  • Polyester Treatment: Polyesters of terephthalic acid react with anhydrous ammonia (≤15% H₂O) at 50–300°C and 1–300 atm .

  • Diamide Extraction: Glycol byproducts are removed via solvent extraction.

  • Hofmann Degradation: The diamide undergoes base-mediated cleavage to yield PPD hydrochloride with >90% purity .

This method reduces energy consumption by 40% compared to traditional routes and minimizes hazardous waste .

Toxicological Profile and Health Hazards

Acute Toxicity

  • Oral LD₅₀: 80 mg/kg (rats), 125 mg/kg (mice) .

  • Dermal LD₅₀: 250 mg/kg (rabbits) .

  • Inhalation LC₅₀: 1.2 mg/L (4-hour exposure, rats) .

Acute exposure induces methemoglobinemia (≥30% MetHb), characterized by cyanosis, dyspnea, and coma. Case studies report fatalities following ingestion of 5–10 g in adults .

Chronic and Subchronic Effects

EndpointStudy FindingsSource
Hepatotoxicity↑ ALT/AST (≥50 mg/kg/day, 90d)
NephrotoxicityTubular necrosis (≥25 mg/kg/day)
Ocular ToxicityCataractogenesis (10 mg/kg/day)

Rodent studies demonstrate dose-dependent increases in hepatic adenomas (≥100 ppm, 2-year feed), though human carcinogenicity remains unclassified .

AgencyLimit (8h TWA)Notes
OSHA0.1 mg/m³Skin designation
ACGIH0.05 mg/m³Sensitizer notation
EU REACH0.01% (cosmetics)R43, R50/53 labeling

Environmental Regulations

The U.S. EPA classifies PPD hydrochloride as Acute Toxicity Category 3 for aquatic organisms (EC₅₀: 2.5 mg/L, Daphnia magna) . Discharge limits of <0.1 ppm apply under the Clean Water Act .

Research Gaps and Future Directions

While current data robustly characterize acute toxicity, chronic low-dose effects (<1 mg/kg/day) remain understudied. The CIR Expert Panel emphasizes the need for:

  • Genotoxicity Clarification: Resolve conflicting Ames test results (mutagenic in TA98 ± S9; non-mutagenic in TA100) .

  • Endocrine Disruption Screening: Assess binding affinity to estrogen receptors (ERα/ERβ) via in vitro assays .

  • Ecotoxicokinetics: Quantify bioaccumulation factors in benthic organisms .

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